molecular formula C18H14ClNO2 B1393488 2-(2-Ethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-77-6

2-(2-Ethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1393488
CAS No.: 1160264-77-6
M. Wt: 311.8 g/mol
InChI Key: AXHZRMDYCNVONK-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)quinoline-4-carbonyl chloride is a chemical building block of high interest in medicinal chemistry research. As an acid chloride, it is a highly reactive intermediate ideally suited for nucleophilic acyl substitution reactions, enabling its conversion into a variety of pharmacologically relevant derivatives such as amides, esters, and hydroxamic acids . This reactivity is fundamental for constructing novel molecules, as the carbonyl chloride group can be readily displaced by nucleophiles to form new carbon-nitrogen and carbon-oxygen bonds . The 2-phenylquinoline scaffold, to which this compound belongs, has been identified as a privileged structure in drug discovery. Scientific literature highlights derivatives of 2-phenylquinoline-4-carbonyl chloride as promising candidates in the development of histone deacetylase (HDAC) inhibitors . HDACs are a major class of epigenetic targets for cancer therapy, and incorporating the quinoline core into the "cap" region of inhibitors allows for potent interactions with the enzyme . Research indicates that such compounds can exhibit significant HDAC inhibitory activity and selectivity, leading to antiproliferative effects against cancer cell lines and induction of apoptosis . Beyond HDAC inhibition, the structural motif is versatile and may be applied in other therapeutic areas. The ethoxyphenyl substituent can be modified to fine-tune the compound's electronic properties, lipophilicity, and overall biological activity, making it a valuable template for structure-activity relationship (SAR) studies . Researchers can leverage this reagent to synthesize targeted libraries for high-throughput screening and lead optimization campaigns. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-2-22-17-10-6-4-8-13(17)16-11-14(18(19)21)12-7-3-5-9-15(12)20-16/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHZRMDYCNVONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243031
Record name 2-(2-Ethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-77-6
Record name 2-(2-Ethoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(2-ethoxyphenyl)quinoline with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures the complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the carbonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Amides or esters, depending on the nucleophile used.

    Oxidation Reactions: Quinoline derivatives with higher oxidation states.

    Reduction Reactions: Alcohol derivatives of quinoline.

Scientific Research Applications

2-(2-Ethoxyphenyl)quinoline-4-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic properties, and this compound may serve as a precursor for the synthesis of new drugs.

    Industry: It is used in the production of dyes, pigments, and other materials that require quinoline-based intermediates.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with various molecular targets and pathways. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups : Methoxy (D6, D11) and ethoxy substituents increase solubility in polar solvents compared to halogenated analogs (D8, D10) .
  • Electron-Withdrawing Groups : Trifluoromethyl (D7) and chloro (D8) substituents enhance electrophilicity, improving HDAC inhibition (D7 IC₅₀ = 0.12 μM vs. D8 IC₅₀ = 0.45 μM) .
  • Steric Effects : Bulky biphenyl groups (D28) reduce synthetic yields (35.5–56.9%) compared to simpler aryl derivatives (D6–D12: 53–68%) .

Key Trends :

  • Electron-Withdrawing Groups : CF₃ (D7) and Cl (D8) enhance HDAC binding via hydrophobic interactions .
  • Biphenyl Moieties (D28) : Improve selectivity for HDAC isoforms due to extended π-π stacking .
  • Ethoxy vs.

Biological Activity

2-(2-Ethoxyphenyl)quinoline-4-carbonyl chloride is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. The carbonyl chloride functional group enhances its reactivity, allowing it to interact with various biological molecules.

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to modifications in cellular components, influencing various biochemical pathways:

  • Enzyme Interactions : The compound has been shown to modulate enzyme activity, potentially acting as an inhibitor or activator depending on the context.
  • Gene Expression : It can alter the expression of genes involved in cellular metabolism and growth, impacting overall cell function.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The specific activity of this compound against various pathogens has not been extensively documented, but related compounds have demonstrated efficacy against bacteria and fungi.

Anticancer Properties

The compound is being investigated for its anticancer potential. Studies have shown that quinoline derivatives can induce apoptosis (programmed cell death) in cancer cells. For instance, related compounds have been tested for their cytotoxic effects on various cancer cell lines, showing promising results:

CompoundCell LineIC50 (µM)
6aHeLa3.39
6hCaCo-22.71

These values indicate that certain derivatives exhibit stronger antiproliferative effects than established chemotherapeutic agents like Doxorubicin (Dox) .

Study on Quinoline Derivatives

A study evaluated the cytotoxic effects of novel derivatives of quinoline-4-carbonyl hydrazide, which share structural similarities with this compound. The findings revealed that these derivatives could significantly inhibit tumor growth by inducing apoptosis through upregulation of p53 and caspase pathways .

Enzyme Inhibition Studies

Another investigation focused on the enzyme inhibition properties of quinoline derivatives. The study highlighted that these compounds could effectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The inhibition was confirmed through quantitative assays measuring prostaglandin E2 production .

Q & A

Q. How are contradictions in reaction yields addressed when synthesizing quinoline-4-carbonyl chlorides under varying conditions?

  • Methodological Answer : Systematically compare catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄), solvents (DMF vs. dioxane), and temperatures. Use design-of-experiment (DoE) frameworks to identify critical factors (e.g., ligand choice, base strength) and optimize protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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